molecular formula C20H19IN2O3 B5908296 2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(1-phenylethyl)acrylamide

2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(1-phenylethyl)acrylamide

Cat. No. B5908296
M. Wt: 462.3 g/mol
InChI Key: SOFGLYYZQIVJPC-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(1-phenylethyl)acrylamide, also known as CIPLA-129, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of acrylamide derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(1-phenylethyl)acrylamide is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and proteins involved in cancer cell proliferation and survival. 2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(1-phenylethyl)acrylamide has been shown to inhibit the activity of kinases, which are involved in the regulation of cell growth and survival. It has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. In addition, 2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(1-phenylethyl)acrylamide has been shown to inhibit the activity of topoisomerases, which are involved in the replication and transcription of DNA.
Biochemical and Physiological Effects:
2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(1-phenylethyl)acrylamide has been shown to exhibit potent biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(1-phenylethyl)acrylamide has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. In addition, 2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(1-phenylethyl)acrylamide has been shown to exhibit anti-inflammatory and antioxidant effects, which may have potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(1-phenylethyl)acrylamide has several advantages for lab experiments. It is a potent and selective inhibitor of various enzymes and proteins involved in cancer cell proliferation and survival. It has also been shown to exhibit potent antitumor activity against various cancer cell lines. However, there are also limitations to the use of 2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(1-phenylethyl)acrylamide in lab experiments. It has a short half-life and may require frequent dosing to maintain therapeutic levels. In addition, the optimal dosing and administration of 2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(1-phenylethyl)acrylamide have not been fully established.

Future Directions

There are several future directions for the study of 2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(1-phenylethyl)acrylamide. One direction is to further investigate its potential applications in the treatment of Alzheimer's disease. Another direction is to study its potential applications in the treatment of other diseases, such as inflammation and oxidative stress-related diseases. In addition, further optimization of the synthesis method and characterization of the compound's physicochemical properties may lead to the development of more potent and selective analogs of 2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(1-phenylethyl)acrylamide.

Synthesis Methods

2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(1-phenylethyl)acrylamide has been synthesized using various methods, including the reaction of 3-iodo-4,5-dimethoxybenzaldehyde with ethyl cyanoacetate, followed by the reaction of the resulting product with N-(1-phenylethyl)acrylamide. Another method involves the reaction of 3-iodo-4,5-dimethoxybenzaldehyde with malononitrile, followed by the reaction of the resulting product with N-(1-phenylethyl)acrylamide. These methods have been optimized to yield 2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(1-phenylethyl)acrylamide in high purity and yield.

Scientific Research Applications

2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(1-phenylethyl)acrylamide has been studied for its potential applications in drug discovery and development. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. 2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(1-phenylethyl)acrylamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(1-phenylethyl)acrylamide has been studied for its potential applications in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.

properties

IUPAC Name

(E)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19IN2O3/c1-13(15-7-5-4-6-8-15)23-20(24)16(12-22)9-14-10-17(21)19(26-3)18(11-14)25-2/h4-11,13H,1-3H3,(H,23,24)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFGLYYZQIVJPC-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=C(C(=C2)I)OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=O)/C(=C/C2=CC(=C(C(=C2)I)OC)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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